molecular formula C19H26P2 B14546243 Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl- CAS No. 62263-67-6

Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl-

Cat. No.: B14546243
CAS No.: 62263-67-6
M. Wt: 316.4 g/mol
InChI Key: YMHXTUSVGZDWGN-UHFFFAOYSA-N
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Description

Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl- is an organophosphorus compound known for its unique chemical properties and applications. This compound is often used as a ligand in transition metal catalysis, making it valuable in various chemical reactions and industrial processes.

Properties

CAS No.

62263-67-6

Molecular Formula

C19H26P2

Molecular Weight

316.4 g/mol

IUPAC Name

diphenylphosphanylmethyl-di(propan-2-yl)phosphane

InChI

InChI=1S/C19H26P2/c1-16(2)20(17(3)4)15-21(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3

InChI Key

YMHXTUSVGZDWGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(CP(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl- typically involves the reaction of isopropyl alcohol with phosphine trichloride. This reaction produces the desired phosphine compound along with hydrogen chloride as a byproduct. The reaction is carried out under inert gas protection and at low temperatures to prevent the formation of hazardous substances .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl- involves its ability to act as a ligand, coordinating with transition metals to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the transition metal used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl- is unique due to its specific substituents and its ability to form stable complexes with transition metals. This makes it particularly valuable in catalysis and other chemical applications .

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